molecular formula C10H13FO B6325294 2-Fluoro-4-isopropoxy-1-methylbenzene CAS No. 1369951-91-6

2-Fluoro-4-isopropoxy-1-methylbenzene

Cat. No. B6325294
CAS RN: 1369951-91-6
M. Wt: 168.21 g/mol
InChI Key: QJJFCSGASYAWQA-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropoxy-1-methylbenzene is a chemical compound with the molecular formula C10H13FO and a molecular weight of 168.21 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-isopropoxy-1-methylbenzene is 1S/C10H13FO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

2-Fluoro-4-isopropoxy-1-methylbenzene is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.

Safety and Hazards

For safety information and potential hazards associated with 2-Fluoro-4-isopropoxy-1-methylbenzene, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides detailed information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

2-fluoro-1-methyl-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJFCSGASYAWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-isopropoxy-1-methylbenzene

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